What are the properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile?
What are the properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS No. 179057-34-2). The document collates available data on its chemical and physical characteristics, outlines a general synthesis protocol, and discusses its potential biological activities, including antimicrobial and anticancer properties. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes where noted. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.
Chemical and Physical Properties
4-(1H-Pyrazol-1-ylmethyl)benzonitrile is a heterocyclic aromatic compound featuring a pyrazole ring linked to a benzonitrile moiety via a methylene bridge.[1] This structure imparts a unique combination of chemical properties that make it a subject of interest in various research fields.[1]
Table 1: Physicochemical Properties of 4-(1H-Pyrazol-1-ylmethyl)benzonitrile and a Related Analog
| Property | 4-(1H-Pyrazol-1-ylmethyl)benzonitrile | 4-(1H-Pyrazol-1-yl)benzonitrile (Analog) |
| CAS Number | 179057-34-2[1] | 25699-83-6[2] |
| Molecular Formula | C₁₁H₉N₃[1] | C₁₀H₇N₃[2] |
| Molecular Weight | 183.21 g/mol [1] | 169.18 g/mol [2] |
| IUPAC Name | 4-(1H-Pyrazol-1-ylmethyl)benzonitrile[1] | 4-(1H-Pyrazol-1-yl)benzonitrile[2] |
| Melting Point | Data not available | 89 °C[2] |
| Boiling Point | Data not available | 316.5±25.0 °C (Predicted)[2] |
| Density | Data not available | 1.13±0.1 g/cm³ (Predicted)[2] |
| Solubility | Limited solubility in water is anticipated due to its hydrophobic components. Moderate solubility in organic solvents is expected.[3] | Data not available |
| InChI | InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2[1] | InChI=1S/C10H7N3/c11-8-5-6-9(7-10-2-1-3-12-10)4-8/h1-7H[2] |
| SMILES | C1=CN(N=C1)CC2=CC=C(C=C2)C#N[1] | N#CC1=CC=C(C=C1)N2C=CC=N2[2] |
Spectral Data:
Synthesis and Purification
General Synthesis Protocol
The synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile is typically achieved through a nucleophilic substitution reaction. This involves the reaction of a salt of pyrazole with an α-halo substituted tolunitrile, such as 4-(bromomethyl)benzonitrile, in the presence of a suitable solvent.[4] A common solvent for this reaction is dimethylformamide (DMF).[4]
A detailed, step-by-step experimental protocol is not available in the public domain. However, a general procedure can be inferred from related syntheses:
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A salt of pyrazole (e.g., sodium pyrazolide) is dissolved in an appropriate solvent like DMF.
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A solution of 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile) in the same solvent is added to the pyrazole salt solution.
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The reaction mixture is stirred, often at a controlled temperature, for a specified period to allow the reaction to proceed to completion.
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Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
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The organic layer is then washed, dried, and the solvent is removed to yield the crude product.
Purification
The crude 4-(1H-pyrazol-1-ylmethyl)benzonitrile can be purified using standard techniques such as crystallization or column chromatography. For a related compound, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, crystallization from diisopropyl ether was used for purification.[5]
Caption: General workflow for the synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile.
Biological Activities
Research indicates that 4-(1H-pyrazol-1-ylmethyl)benzonitrile has potential biological activities, particularly in the areas of antimicrobial and anticancer research, making it a candidate for further investigation in drug discovery.[1]
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for 4-(1H-pyrazol-1-ylmethyl)benzonitrile against particular microbial strains are not available, the broader class of pyrazole derivatives has been extensively studied for its antimicrobial properties.[3][5][6][7][8] These studies have demonstrated that various substituted pyrazoles exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][8] The specific antimicrobial spectrum and potency of 4-(1H-pyrazol-1-ylmethyl)benzonitrile would require dedicated experimental evaluation.
Table 2: General Antimicrobial Activity of Pyrazole Derivatives (for context)
| Microbial Type | General Activity of Pyrazole Derivatives |
| Gram-positive bacteria | Active against various strains, including Staphylococcus aureus and Bacillus subtilis.[6][9] |
| Gram-negative bacteria | Activity reported against strains like Escherichia coli and Salmonella typhimurium.[6] |
| Fungi | Some derivatives show activity against fungi such as Candida albicans and Aspergillus fumigatus.[6] |
Anticancer Activity
Similar to its antimicrobial profile, the anticancer potential of 4-(1H-pyrazol-1-ylmethyl)benzonitrile is suggested by the activities of related pyrazole-containing compounds.[2][10][11][12][13] Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][12] These compounds have been shown to target different mechanisms within cancer cells, including the inhibition of various kinases.[2]
Table 3: Examples of Anticancer Activity of Pyrazole Derivatives (for context)
| Cancer Cell Line | Activity of Related Pyrazole Derivatives |
| HepG2 (Hepatocellular Carcinoma) | Some pyrazole derivatives show potent activity with low micromolar IC₅₀ values.[2] |
| MCF-7 (Breast Cancer) | Various pyrazole compounds have demonstrated inhibitory effects.[2] |
| HCT-116 (Colon Carcinoma) | Certain pyrazole derivatives exhibit significant antiproliferative activity.[12] |
| A549 (Lung Carcinoma) | Some pyrazole-based compounds have shown cytotoxic effects.[2] |
Signaling Pathways and Mechanism of Action
There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of 4-(1H-pyrazol-1-ylmethyl)benzonitrile in either microbial or cancer cells. Further research is required to elucidate these aspects.
Conclusion
4-(1H-Pyrazol-1-ylmethyl)benzonitrile is a compound with a chemical structure that suggests potential for further investigation in both medicinal chemistry and materials science. While basic chemical identifiers are known, a significant lack of specific experimental data on its physicochemical properties, detailed synthesis and purification protocols, and quantitative biological activity exists in the public domain. The information available on related pyrazole derivatives indicates that this compound is a worthwhile candidate for future studies to determine its specific antimicrobial and anticancer properties and to elucidate its mechanism of action. This technical guide serves as a starting point for researchers, highlighting both the known aspects and the existing gaps in knowledge for this compound.
References
- 1. PubChemLite - 4-(3-methyl-1h-pyrazol-1-yl)benzonitrile (C11H9N3) [pubchemlite.lcsb.uni.lu]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
